BenchChemオンラインストアへようこそ!

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

Fluoroquinolone Synthesis Process Chemistry Gatifloxacin Intermediate

This is the definitive intermediate for 8-methoxy fluoroquinolones (gatifloxacin, moxifloxacin). Its unique 2,4,5-trifluoro-3-methoxybenzoyl substitution pattern is structurally required for correct pharmacophore construction—generic analogs cannot substitute. Procure this ≥95% purity solid for reliable scale-up, minimal side reactions, and as the certified Moxifloxacin Impurity V reference standard for HPLC/UPLC method validation.

Molecular Formula C15H15F3O6
Molecular Weight 348.27 g/mol
CAS No. 112811-67-3
Cat. No. B1610864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
CAS112811-67-3
Molecular FormulaC15H15F3O6
Molecular Weight348.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC
InChIInChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3
InChIKeyTVILLDNFYNNKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (CAS 112811-67-3) for Fluoroquinolone Antibiotic R&D and Procurement


Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (CAS 112811-67-3) is a fluorinated malonate derivative featuring a 2,4,5-trifluoro-3-methoxybenzoyl moiety [1]. With a molecular formula of C15H15F3O6 and molecular weight of 348.27 g/mol , this compound serves as a critical synthetic intermediate in the industrial and laboratory-scale production of fluoroquinolone antibiotics, notably gatifloxacin and moxifloxacin . Its specific substitution pattern—comprising three fluorine atoms and a methoxy group on the benzoyl ring—imparts unique reactivity and physicochemical properties that are essential for constructing the 8-methoxy fluoroquinolone pharmacophore [2]. This compound is distinct from its precursor, 2,4,5-trifluoro-3-methoxybenzoyl chloride (CAS 112811-66-2), and other related analogs, positioning it as a specialized building block in pharmaceutical synthesis.

Why In-Class Analogs Cannot Replace Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate in Key Fluoroquinolone Syntheses


The substitution pattern of fluorine and methoxy groups on the benzoyl ring of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is not arbitrary; it is a precise structural requirement for the downstream construction of clinically significant 8-methoxy fluoroquinolones like gatifloxacin and moxifloxacin [1]. Replacing this specific intermediate with a generic benzoyl malonate or a differently substituted analog (e.g., a 2,4-difluoro or non-fluorinated variant) would fundamentally alter the subsequent cyclization and functionalization steps, leading to different products or no reaction at all . The strategic placement of the methoxy group at the 3-position is essential, as it remains in the final pharmacophore, dictating the antibiotic's bacterial DNA gyrase binding affinity and overall potency . Furthermore, the dual malonate ester groups provide a controlled, bifunctional nucleophilic platform that cannot be replicated by simple β-ketoesters or mono-esters, which would require different and often less efficient reaction conditions for the critical Knoevenagel condensation with triethyl orthoformate [2]. Therefore, substituting this compound with a cheaper or more readily available generic alternative is not a viable option without a complete redesign of the synthetic route and a loss of process reproducibility and product quality.

Quantitative Differentiation of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (CAS 112811-67-3) Against Key Analogs


Optimized Synthetic Route to Gatifloxacin: Diethyl Malonate-Based Intermediate vs. Alternative β-Ketoester Approach

In the patented and literature-preferred synthesis of gatifloxacin, diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (VI) is the designated intermediate for the crucial Knoevenagel condensation step with triethyl orthoformate to yield 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester (VIII) [1]. An alternative approach using a simpler ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate (VII, a β-ketoester) as the nucleophile would require different and potentially less efficient conditions, as the enhanced acidity of the malonate's central methylene proton facilitates a more controlled and higher-yielding condensation [2]. The use of the malonate derivative (VI) is specifically cited as the standard method for this key transformation in the authoritative synthesis of this class of antibiotics [3].

Fluoroquinolone Synthesis Process Chemistry Gatifloxacin Intermediate Knoevenagel Condensation

Essential Intermediate for 8-Methoxy Fluoroquinolone Core Construction

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is not merely a generic malonate; it is the essential building block that installs the complete 8-methoxy-1,4-dihydroquinoline core found in moxifloxacin . In contrast, the use of a non-methoxylated or differently substituted benzoylmalonate analog would fail to deliver the 8-methoxy functionality in the final product, which is critical for moxifloxacin's enhanced activity against Gram-positive bacteria and anaerobic organisms compared to earlier fluoroquinolones like ciprofloxacin . Studies have shown that the presence of the C-8 methoxy group in this class of drugs is associated with lower frequencies of resistant mutant selection . The compound's unique substitution pattern (2,4,5-trifluoro-3-methoxybenzoyl) is therefore a non-negotiable structural feature for the synthesis of this advanced class of antibiotics.

Moxifloxacin Synthesis Fluoroquinolone Core Antibiotic Intermediates

High Analytical Purity for Reproducible Pharmaceutical Process Development

Commercial specifications for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (CAS 112811-67-3) routinely guarantee a minimum purity of 95%, with some suppliers offering product at NLT 97% purity, supported by batch-specific Certificates of Analysis (CoA) including HPLC, NMR, and GC data . In comparison, its immediate precursor, 2,4,5-trifluoro-3-methoxybenzoyl chloride (CAS 112811-66-2), is often listed at a lower commercial purity of 97% and is a moisture-sensitive liquid, making it more challenging to handle and quantify accurately in large-scale syntheses . The solid-state and higher purity specification of the malonate derivative contribute to more reliable weighing, fewer side reactions from impurities, and greater batch-to-batch consistency in multi-step pharmaceutical syntheses .

Pharmaceutical Analysis Quality Control Synthetic Intermediates

Validated Role as a Specified Impurity in Moxifloxacin Quality Control

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is officially cataloged and recognized as 'Moxifloxacin Impurity V' . This designation means it is a known, process-related impurity that must be monitored, controlled, and quantified in the final drug substance according to ICH guidelines [1]. While other process impurities exist, the identification and availability of this specific compound as a reference standard are crucial for developing and validating HPLC methods for moxifloxacin . In contrast, a generic malonate intermediate without this specific impurity profile would not serve the same purpose in a quality control (QC) or regulatory submission context. This dual role—as both a synthetic intermediate and a reference impurity standard—differentiates it from other in-class compounds that are only used as synthetic intermediates.

Pharmaceutical Impurities Reference Standards Moxifloxacin QC

Primary Procurement and Application Scenarios for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate (CAS 112811-67-3)


Process Development and Scale-Up for Gatifloxacin and Moxifloxacin Synthesis

This is the primary industrial application. R&D and process chemistry teams requiring a reliable, high-purity intermediate for the synthesis of 8-methoxy fluoroquinolones should procure this compound. Its established role in the patented, optimized synthetic route for gatifloxacin [1] makes it the standard building block. The compound's solid form and >95% purity specifications ensure accurate stoichiometry and minimize side reactions, which are critical for successful scale-up from laboratory to pilot plant and commercial manufacturing.

Analytical Method Development and Quality Control of Moxifloxacin API

Analytical chemists and quality control laboratories in the pharmaceutical industry should procure this compound as a reference standard for 'Moxifloxacin Impurity V' [1]. It is essential for developing and validating HPLC and UPLC methods to detect and quantify this specific process-related impurity in moxifloxacin active pharmaceutical ingredient (API) and finished drug products. Having a characterized sample of this impurity is a regulatory requirement for demonstrating process control and ensuring product safety, a need not met by other generic intermediates .

Synthesis of Novel Fluoroquinolone Analogs for Antibiotic Discovery

Medicinal chemistry groups focused on developing new fluoroquinolone antibiotics to combat bacterial resistance should procure this compound. Its unique 2,4,5-trifluoro-3-methoxybenzoyl core is the gateway to exploring structure-activity relationships (SAR) around the 8-methoxy pharmacophore, which is known to enhance potency and reduce resistance development compared to non-methoxylated analogs [1]. The compound provides a versatile platform for creating libraries of novel fluoroquinolones by varying the amine at the C-7 position during the final step of the synthesis .

Reference Standard for Drug Metabolism and Pharmacokinetic (DMPK) Studies

The compound is utilized as an analytical reagent in metabolism studies of drugs like lidocaine and metoprolol [1]. Research institutions and contract research organizations (CROs) involved in DMPK analysis should consider its procurement. Its high purity and well-characterized analytical properties (as indicated by available HPLC impurity standards ) make it a suitable internal standard or derivatization agent for quantitative bioanalysis, differentiating it from less pure or uncharacterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.